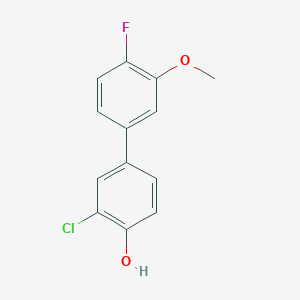

2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol

Übersicht

Beschreibung

2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol is an organic compound with the molecular formula C13H10ClFO2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol can be achieved through multi-step organic reactions. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions typically include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chloro group at the 2-position undergoes nucleophilic substitution under specific conditions. For example:

-

Hydrolysis : Conversion to dihydroxy derivatives via hydroxide ion attack under elevated temperatures (100–150°C) in polar solvents (e.g., DMSO, DMF) .

-

Amination : Reaction with ammonia or amines yields amino-substituted analogs. Selectivity depends on the directing effects of the substituents and reaction pH .

Oxidation Reactions

Phenolic derivatives are susceptible to oxidation, forming quinones or hydroxylated products. Key findings include:

-

Quinone Formation : Oxidizing agents like potassium persulfate (K₂S₂O₈) or hydrogen peroxide (H₂O₂) in acidic media generate quinone structures, particularly under radical initiation .

-

Radical Pathways : Single-electron transfer (SET) mechanisms, as observed in the Gibbs reaction, involve intermediates like N-chloroimine radical anions, leading to indophenol derivatives .

Reduction Reactions

-

Nitro Group Reduction : While the compound lacks a nitro group, analogous chlorophenols (e.g., 4-chloro-2-nitrophenol) are reduced to amines using Fe/NH₄Cl systems .

-

Dehalogenation : Catalytic hydrogenation (Pd/C, H₂) may remove the chloro substituent, though selectivity depends on steric and electronic factors .

Electrophilic Aromatic Substitution

The electron-rich phenol ring facilitates reactions such as:

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at ortho/para positions relative to the hydroxyl group. Competing directing effects from the chloro and methoxy substituents influence regioselectivity .

-

Sulfonation : Concentrated sulfuric acid yields sulfonated derivatives, often at elevated temperatures .

Functional Group Transformations

-

Demethylation : The methoxy group can be cleaved using HBr or BBr₃ to form a dihydroxy derivative.

-

Halogen Exchange : Fluorine or chlorine substituents may undergo exchange with other halides under Ullmann or Buchwald-Hartwig conditions .

Comparative Reaction Data

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-fluorophenol: Similar structure but lacks the methoxy group.

4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the chloro and fluoro substituents.

4-Fluoro-α-pyrrolidinopentiophenone: Contains a fluoro group but has a different core structure .

Uniqueness

2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol is unique due to the combination of chloro, fluoro, and methoxy groups on a phenolic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Chloro-4-(4-fluoro-3-methoxyphenyl)phenol is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chlorinated phenol moiety and a fluorinated methoxyphenyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines, including:

- Breast Cancer (MCF-7)

- Prostate Cancer (PC-3)

- Colon Cancer (Caco2)

The compound was evaluated using the MTT assay, revealing moderate to significant cytotoxicity with IC50 values ranging from 20 µM to 50 µM across different cell lines .

Antibacterial Activity

The antibacterial properties of this compound have been assessed against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Pseudomonas aeruginosa : MIC = 128 µg/mL

These results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans. The observed MIC values ranged from 16 µg/mL to 64 µg/mL, indicating potential as an antifungal agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the phenolic structure and substitutions on the aromatic rings can enhance or diminish its efficacy. For instance, the presence of electron-withdrawing groups like chlorine and fluorine has been shown to improve antibacterial potency compared to other derivatives lacking such substitutions .

Study 1: Anticancer Evaluation

In a study conducted by researchers at the National Cancer Institute (NCI), various derivatives of phenolic compounds were synthesized and screened for anticancer activity. The results indicated that derivatives similar to this compound exhibited significant growth inhibition in cancer cell lines, particularly those associated with aggressive forms of cancer .

Study 2: Antimicrobial Screening

A comprehensive screening was performed on multiple phenolic compounds, including this compound. The study revealed that this compound had superior antibacterial activity against multi-drug resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Eigenschaften

IUPAC Name |

2-chloro-4-(4-fluoro-3-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c1-17-13-7-9(2-4-11(13)15)8-3-5-12(16)10(14)6-8/h2-7,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIFURNUXTZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685989 | |

| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261920-40-4 | |

| Record name | 3-Chloro-4'-fluoro-3'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.